molecular formula C15H13NO7S B5624742 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid

5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid

Cat. No.: B5624742
M. Wt: 351.3 g/mol
InChI Key: ZJTCBNMHPPTXTH-UHFFFAOYSA-N
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Description

5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid (CAS 326882-45-5) is a sulfonamide-based benzoic acid derivative with the molecular formula C₁₅H₁₃NO₇S (molecular weight: 351.34 g/mol) . Its structure features:

  • A 2-methoxybenzoic acid core.
  • A sulfamoyl bridge (-SO₂-NH-) linking the benzoic acid moiety to a 2-carboxyphenyl group.
    This compound’s dual carboxylic acid groups and sulfamoyl functionality enhance its capacity for hydrogen bonding and ionic interactions, making it a candidate for enzyme inhibition studies, particularly in targeting proteins like protein tyrosine phosphatases (PTPs) or carbonic anhydrases .

Properties

IUPAC Name

5-[(2-carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO7S/c1-23-13-7-6-9(8-11(13)15(19)20)24(21,22)16-12-5-3-2-4-10(12)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTCBNMHPPTXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid typically involves multiple steps, including the introduction of the sulfamoyl group and the carboxyphenyl group onto the benzoic acid core. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key structural analogs, highlighting differences in substituents and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid (Target) C₁₅H₁₃NO₇S 351.34 2-carboxyphenyl, sulfamoyl, 2-methoxy High polarity due to dual -COOH groups; potential for strong H-bonding
5-(Diethylsulfamoyl)-2-methoxybenzoic acid C₁₂H₁₇NO₅S 287.33 Diethylsulfamoyl, 2-methoxy Increased lipophilicity; reduced H-bonding capacity compared to target
5-{N-[3-(3,4-Dichlorobenzylthio)thiophene-2-carbonyl]sulfamoyl}-2-methoxybenzoic acid C₂₀H₁₅Cl₂N₂O₆S₃ 553.40 3,4-Dichlorobenzylthio-thiophene, sulfamoyl, 2-methoxy Bulky substituents increase steric hindrance; potential for hydrophobic interactions
5-[Benzyl-(2-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid C₂₀H₁₅Cl₂NO₄S 436.31 Benzyl, 2-chlorophenyl, sulfamoyl, 2-chloro High hydrophobicity; Cl atoms may enhance halogen bonding
5-(N-(4-Carboxyphenyl)sulfamoyl)-2-(2-(nitrooxy)acetoxy)benzoic acid C₁₆H₁₃N₂O₁₀S 425.35 4-carboxyphenyl, sulfamoyl, nitrooxyacetoxy Nitrooxy group enables nitric oxide release; dual -COOH groups
(a) Enzyme Inhibition Potential
  • No direct activity data is available in the evidence, but structurally similar compounds (e.g., 3-({5-[N-acetyl...}naphthoic acid) show catalytic inhibition of PTP1B with binding energies of -9.2 kcal/mol .
  • Diethylsulfamoyl Analog : Lacks polar -COOH groups, likely reducing binding affinity compared to the target compound. Such analogs are often less effective in enzyme inhibition .
  • Dichlorobenzylthio Derivative : The bulky 3,4-dichlorobenzylthio group may enhance allosteric inhibition by interacting with hydrophobic enzyme pockets, similar to compound 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid (binding energy: -8.5 kcal/mol ) .
(b) Solubility and Bioavailability
  • The target compound’s polar carboxylic groups improve water solubility compared to analogs like 5-[benzyl-(2-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid, which has a predicted logP of 3.5–4.0 due to aromatic Cl substituents .

Molecular Docking Insights

  • Hydrogen Bonding: The target compound’s 2-carboxyphenyl group can form 3–5 hydrogen bonds with enzyme active sites, comparable to sargahydroquinoic acid (-8.9 kcal/mol binding energy) .
  • Steric Effects : Bulky substituents (e.g., dichlorobenzylthio in ) reduce binding efficiency in catalytic sites but may enhance allosteric modulation .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)
SulfonationClSO₃H, 0–5°C, 2 h65–70
CouplingPyridine, RT, 12 h50–55

Basic: How should researchers characterize the purity and structure of this compound?

Answer:
Use a multi-technique approach:

  • 1H/13C NMR : Confirm methoxy (δ ~3.8 ppm) and sulfamoyl (δ ~7.5–8.0 ppm for aromatic protons) groups.
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peak [M+H]⁺ at m/z 366.1 (calculated for C₁₅H₁₃NO₇S).
  • HPLC : Assess purity (>95%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Basic: What solvents are optimal for solubility in biological assays?

Answer:
Solubility data for structurally similar 2-methoxybenzoic acid derivatives (IUPAC-NIST) suggest:

  • DMSO : High solubility (42.7 mg/mL) but may interfere with cell-based assays.
  • Ethanol : Moderate solubility (15.2 mg/mL), suitable for in vitro studies.
    Pre-saturate solvents with the compound and validate via UV-Vis spectroscopy (λmax ~260 nm) .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
DMSO42.7
Ethanol15.2
Water<0.1

Advanced: How to design dose-response experiments for evaluating anti-cancer activity?

Answer:

Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) with non-cancerous controls (e.g., HEK293).

MTT Assay : Treat cells with 1–100 µM compound for 48–72 h. Include positive controls (e.g., doxorubicin).

Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Validate with triplicate runs and statistical tests (ANOVA, p < 0.05) .

Advanced: How to resolve discrepancies between in vitro and in vivo activity data?

Answer:

Pharmacokinetics : Assess bioavailability via LC-MS quantification in plasma.

Metabolite Profiling : Identify degradation products using high-resolution MS.

Formulation Optimization : Use PEGylated nanoparticles to enhance solubility and stability .

Advanced: What computational methods predict target binding interactions?

Answer:

Molecular Docking : Use AutoDock Vina with protein structures (PDB ID: e.g., 3D7T for carbonic anhydrase).

MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability.

QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. Table 3: Docking Scores vs. Experimental IC₅₀

Compound VariantDocking Score (kcal/mol)IC₅₀ (µM)
Parent Compound-9.212.3
Fluoro Analog-10.55.8

Basic: How to assess stability under varying pH conditions?

Answer:

  • pH Stability Study : Incubate the compound in buffers (pH 2–9) at 37°C for 24 h.
  • Analysis : Monitor degradation via HPLC (retention time shifts) and quantify intact compound .

Advanced: What strategies improve selectivity for target enzymes?

Answer:

  • Enzyme Inhibition Assays : Test against isoforms (e.g., carbonic anhydrase II vs. IX).
  • Crystallography : Resolve co-crystal structures to identify key binding residues.
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to detect off-target effects .

Basic: How to validate sulfamoyl group reactivity in derivatization?

Answer:

  • Nucleophilic Substitution : React with ethylenediamine (1:2 molar ratio) in DMF at 80°C.
  • Confirmation : Track reaction progress via TLC (Rf shift) and characterize products by FT-IR (N-H stretch at ~3300 cm⁻¹) .

Advanced: How to address low yields in coupling reactions?

Answer:

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-type couplings.
  • Microwave Synthesis : Reduce reaction time (30 min vs. 12 h) and improve efficiency.
  • In Situ Monitoring : Use ReactIR to optimize reaction completion .

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